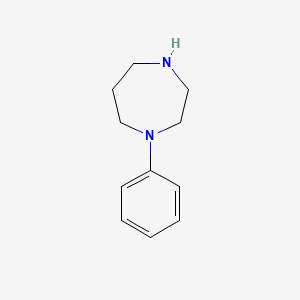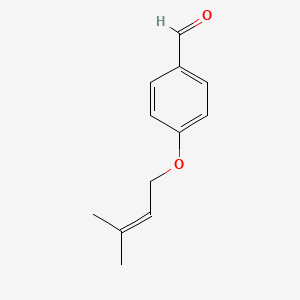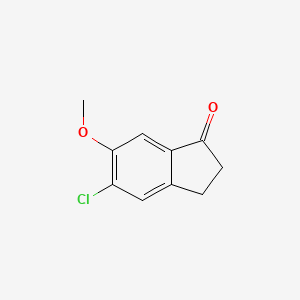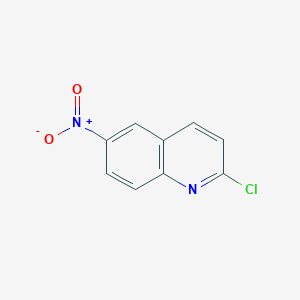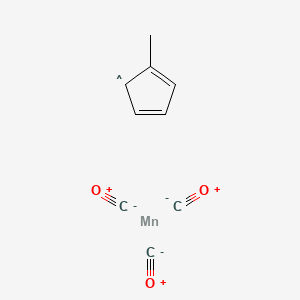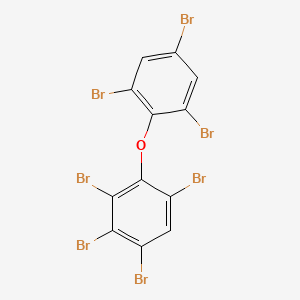
z-d-n-Me-val-oh
描述
“Z-D-N-Me-Val-OH” is a chemical compound with the CAS Number: 53978-73-7. Its molecular weight is 265.31 . It is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringCC(C)C@@HC(=O)OCc1ccccc1)C(O)=O . Its InChI code is 1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a melting point of 68-70°C .科学研究应用
模板驱动的二氧化钛结构
基于 L-缬氨的寡肽,如 Z-(L-Val)(n)-OH,已被用于形成稳定的有机凝胶,该凝胶可作为制造复杂二氧化钛结构的高效模板。这项研究展示了肽在不同浓度下从二氧化钛球体转变为一维形状(如空心二氧化钛管或纤维)中的作用,展示了其在材料科学中的重要性 (Mantion 和 Taubert,2007)。
心肌细胞凋亡衰减
在一项探索心肌再灌注损伤的研究中,三肽抑制剂 Z-Val-Ala-Asp(OMe)-CH2F (ZVAD-fmk) 通过衰减心肌细胞凋亡显示出降低损伤的有效性。这突出了该肽在心血管疾病中潜在的治疗应用 (Yaoita 等,1998)。
职业健康与安全框架
已经开发了基于 Z 数的风险管理框架 (HZRMF) 来识别、分析、评估和控制绿色建筑施工中的安全风险。该框架利用 Z 数管理关键的安全风险,表明其在职业健康与安全中的应用 (Zhang 和 Mohandes,2020)。
循环经济发展中的决策
在区域循环经济发展决策中,引入了一种将有向距离和后悔理论整合到 Z 信息环境中的方法。该方法考虑了 Z 数的随机性和模糊性,强调了其在复杂决策过程中的应用 (Shen 等,2020)。
光催化水分解
太阳能收集研究利用了具有 P 掺杂的 Zn0.5Cd0.5S1-x 和 Bi4NbO8Cl 的 Z 型光催化剂片进行光催化水分解。这展示了 Z 型在增强光催化性能以从水中产生氢气和氧气中的应用 (Ng 等,2021)。
传感器数据融合中的故障诊断
已探索在传感器数据融合技术中使用 Z 数进行故障诊断。Z 数有助于对传感器数据的模糊性和可靠性进行建模,从而提高各种系统中的故障检测可靠性 (Jiang 等,2016)。
学术研究评价中的 Z 因子
Z 因子被提议作为衡量学术研究产出的新指标,为评估个别研究人员绩效提供了一种新方法。这突出了其在学术研究评估中的应用 (卓,2008)。
安全和危害
生化分析
Biochemical Properties
Z-D-N-Me-Val-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with enzymes such as proteases and peptidases, which are responsible for breaking down proteins and peptides. The compound’s interaction with these enzymes is crucial for the formation of peptide bonds, which are essential for protein synthesis . Additionally, this compound can interact with other biomolecules, such as amino acids and nucleotides, to facilitate various biochemical processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate cell function by affecting the activity of specific enzymes and proteins involved in these processes. For example, this compound may impact the phosphorylation of proteins, which is a key regulatory mechanism in cell signaling . Furthermore, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes and proteins, altering their activity and function. For instance, this compound may inhibit the activity of proteases by binding to their active sites, preventing the breakdown of proteins and peptides . Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to changes in gene expression, as this compound can modulate the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell signaling pathways and gene expression. These changes can impact cellular metabolism and overall cell health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or necrosis.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as aminopeptidases and carboxypeptidases, which cleave peptide bonds and release free amino acids . These metabolic processes can affect the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, this compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles, such as the endoplasmic reticulum and mitochondria.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, depending on its interactions with cellular proteins and transporters . These localization patterns can affect the activity and function of this compound, as its interactions with biomolecules may vary depending on its subcellular environment.
属性
IUPAC Name |
(2R)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)15(3)14(18)19-9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEHOKZDWLJKHP-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426938 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53978-73-7 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


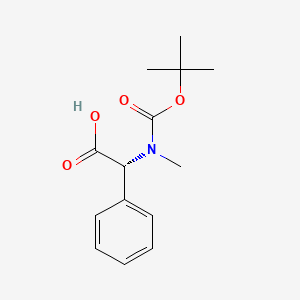
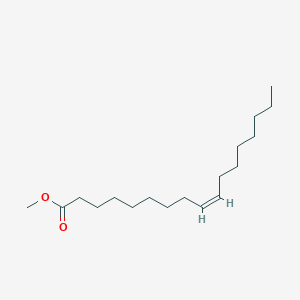

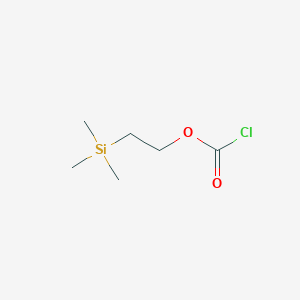
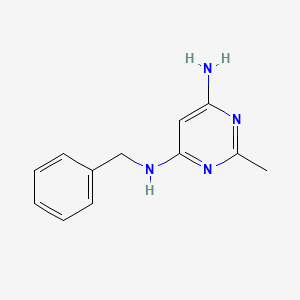
![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)
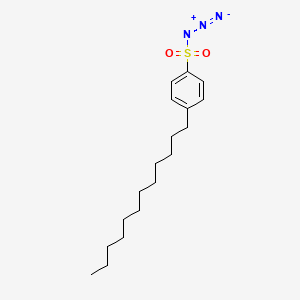
![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)
